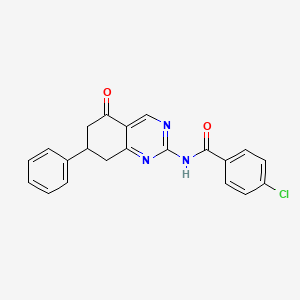

4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chlor-N-(5-Oxo-7-phenyl-5,6,7,8-tetrahydrochinazolin-2-yl)benzamid ist eine komplexe organische Verbindung, die zur Klasse der Chinazolinon-Derivate gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht. Die Struktur dieser Verbindung umfasst einen Chinazolinon-Kern, der ein bicyclisches System ist, das einen Benzolring enthält, der mit einem Pyrimidinring verschmolzen ist, und eine Benzamid-Gruppierung.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-N-(5-Oxo-7-phenyl-5,6,7,8-tetrahydrochinazolin-2-yl)benzamid umfasst typischerweise die Reaktion von 2-Formyl-1,3-cyclohexandion mit 4-Chlorbenzamidin unter bestimmten Bedingungen. Die Reaktion wird in Gegenwart eines geeigneten Lösungsmittels, wie z. B. Ethanol, und eines Katalysators, wie z. B. Essigsäure, bei erhöhten Temperaturen durchgeführt. Das Reaktionsgemisch wird dann mehrere Stunden unter Rückfluss erhitzt, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus können umweltfreundliche Chemieansätze, wie z. B. die Verwendung von umweltfreundlichen Lösungsmitteln und Katalysatoren, eingesetzt werden, um die Umweltbelastung des Produktionsprozesses zu minimieren .

Chemische Reaktionsanalyse

Arten von Reaktionen

4-Chlor-N-(5-Oxo-7-phenyl-5,6,7,8-tetrahydrochinazolin-2-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinazolinon-Derivate mit unterschiedlichen Oxidationsstufen zu bilden.

Reduktion: Reduktionsreaktionen können den Chinazolinon-Kern in seine entsprechende Dihydrochinazolinon-Form umwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine oder Alkohole. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinazolinon-Derivate, die je nach Art der Substituenten unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Chlor-N-(5-Oxo-7-phenyl-5,6,7,8-tetrahydrochinazolin-2-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen innerhalb der Zelle. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, wodurch sie krebshemmende Eigenschaften aufweist . Außerdem kann sie mit mikrobiellen Enzymen interagieren, was zu antimikrobiellen Wirkungen führt .

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-chloro-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets and pathways within the cell. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, it can interact with microbial enzymes, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-substituierte 5-Oxo-5,6,7,8-tetrahydrochinazoline: Diese Verbindungen teilen einen ähnlichen Chinazolinon-Kern, unterscheiden sich aber in der Art der Substituenten an der 2-Position.

4-Hydroxy-2-chinolone: Diese Verbindungen haben eine ähnliche bicyclische Struktur, enthalten aber eine Hydroxylgruppe an der 4-Position anstelle einer Chlor-Gruppe.

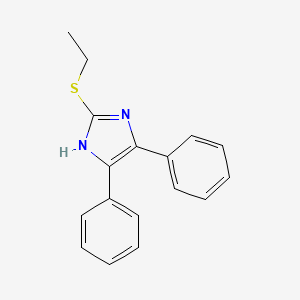

Imidazol-Derivate: Diese Verbindungen enthalten einen Imidazolring, der mit einem Chinazolinon-Kern verschmolzen ist, und weisen ähnliche biologische Aktivitäten auf.

Einzigartigkeit

Die Einzigartigkeit von 4-Chlor-N-(5-Oxo-7-phenyl-5,6,7,8-tetrahydrochinazolin-2-yl)benzamid liegt in seinem spezifischen Substitutionsschema, das ihm eindeutige chemische und biologische Eigenschaften verleiht. Das Vorhandensein der Chlor-Gruppe und der Benzamid-Gruppierung erhöht sein Potenzial als bioaktives Molekül mit vielfältigen Anwendungen in Chemie, Biologie, Medizin und Industrie .

Eigenschaften

Molekularformel |

C21H16ClN3O2 |

|---|---|

Molekulargewicht |

377.8 g/mol |

IUPAC-Name |

4-chloro-N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)benzamide |

InChI |

InChI=1S/C21H16ClN3O2/c22-16-8-6-14(7-9-16)20(27)25-21-23-12-17-18(24-21)10-15(11-19(17)26)13-4-2-1-3-5-13/h1-9,12,15H,10-11H2,(H,23,24,25,27) |

InChI-Schlüssel |

RQDYOXHRZPDSRA-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]corey lactone](/img/structure/B12120953.png)

![2-Propanol, 1-amino-3-[4-(1-methylethyl)phenoxy]-](/img/structure/B12120981.png)

![6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12121005.png)

![Phenol, 2-methoxy-6-[(E)-[[2-(4-morpholinyl)ethyl]imino]methyl]-](/img/structure/B12121018.png)